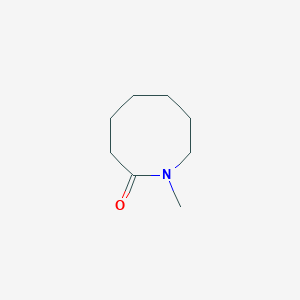
Hexahydro-1-methyl-2(1H)-azocinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1-methyl-2(1H)-azocinone, also known as tazocin or piperacillin/tazobactam, is a combination antibiotic used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that works by inhibiting the cell wall synthesis of bacteria, ultimately leading to their death. Tazocin is commonly used in hospitals and medical facilities due to its effectiveness and low toxicity.
Mécanisme D'action
Tazocin works by inhibiting the cell wall synthesis of bacteria. The piperacillin component of the drug binds to and inhibits the transpeptidase enzymes responsible for cross-linking the bacterial cell wall, ultimately leading to cell death. The tazobactam component of the drug inhibits beta-lactamase enzymes, which are produced by some bacteria to break down beta-lactam antibiotics.
Effets Biochimiques Et Physiologiques
Tazocin has been shown to have low toxicity and minimal side effects. However, it can cause allergic reactions in some patients, particularly those with a history of penicillin allergy. Tazocin can also disrupt the normal gut flora, leading to diarrhea and other gastrointestinal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Tazocin is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, such as the development of antibiotic-resistant bacteria.
Orientations Futures
There are several areas of future research for Hexahydro-1-methyl-2(1H)-azocinone. One area of interest is the development of new beta-lactamase inhibitors to combat antibiotic resistance. Another area of research is the use of Hexahydro-1-methyl-2(1H)-azocinone in combination with other antibiotics to improve its efficacy against certain bacterial infections. Additionally, there is ongoing research into the use of Hexahydro-1-methyl-2(1H)-azocinone in immunocompromised patients and its potential role in the treatment of sepsis.
Méthodes De Synthèse
Tazocin is synthesized through a two-step process. The first step involves the synthesis of piperacillin, a penicillin derivative, through the reaction of 6-aminopenicillanic acid and piperacillin acid. The second step involves the addition of tazobactam, a beta-lactamase inhibitor, to the piperacillin solution.
Applications De Recherche Scientifique
Tazocin has been extensively studied for its effectiveness in treating various bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. Tazocin has also been studied for its efficacy in treating infections in immunocompromised patients, such as those with HIV/AIDS.
Propriétés
Numéro CAS |
1889-08-3 |
|---|---|
Nom du produit |
Hexahydro-1-methyl-2(1H)-azocinone |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-methylazocan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |
Clé InChI |
IJRHFDHZRCNEJZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCCCC1=O |
SMILES canonique |
CN1CCCCCCC1=O |
Autres numéros CAS |
1889-08-3 |
Synonymes |
1-methylazocan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



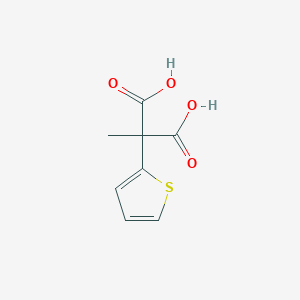
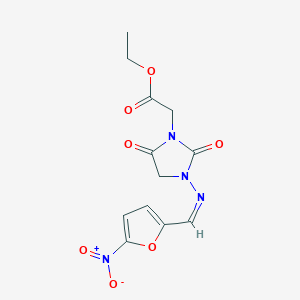
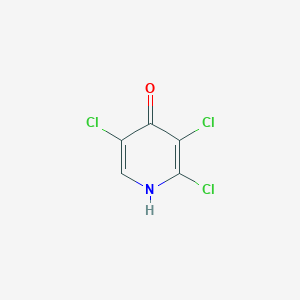

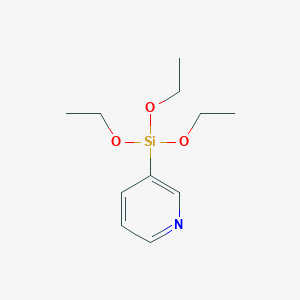
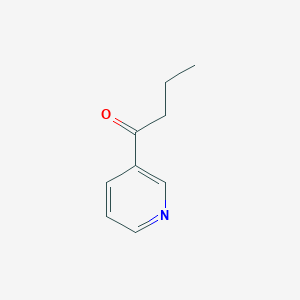
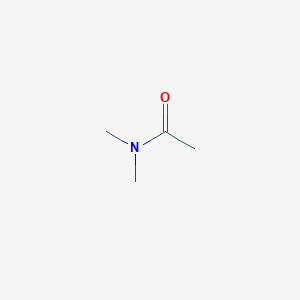
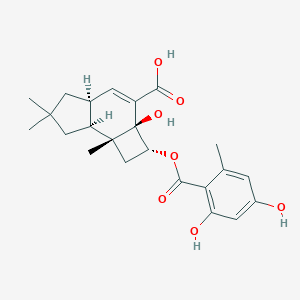

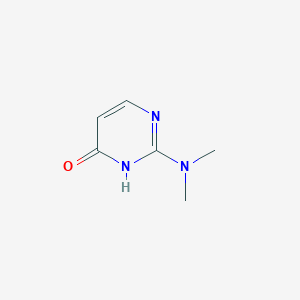
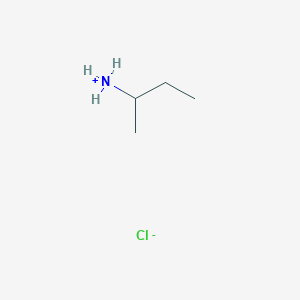
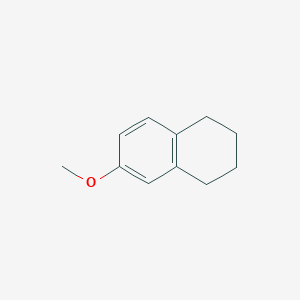
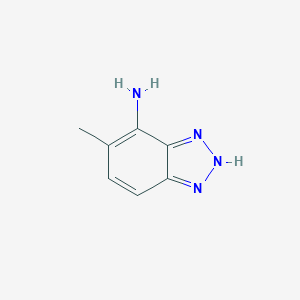
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)